Oncinotine

Description

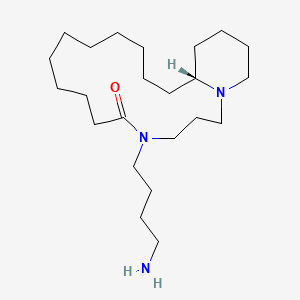

Structure

3D Structure

Properties

CAS No. |

21008-79-7 |

|---|---|

Molecular Formula |

C23H45N3O |

Molecular Weight |

379.6 g/mol |

IUPAC Name |

(17R)-5-(4-aminobutyl)-1,5-diazabicyclo[15.4.0]henicosan-6-one |

InChI |

InChI=1S/C23H45N3O/c24-17-10-12-19-26-21-13-20-25-18-11-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |

InChI Key |

BMGOFEXYTOOWHE-JOCHJYFZSA-N |

SMILES |

C1CCCCCC(=O)N(CCCN2CCCCC2CCCC1)CCCCN |

Isomeric SMILES |

C1CCCCCC(=O)N(CCCN2CCCC[C@H]2CCCC1)CCCCN |

Canonical SMILES |

C1CCCCCC(=O)N(CCCN2CCCCC2CCCC1)CCCCN |

Synonyms |

oncinotine |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Oncinotine

Natural Occurrence and Research Methodologies for Oncinotine Isolation from Biological Sources (e.g., Oncinotis nitida, Oncinotis tenuiloba)

This compound is a naturally occurring macrocyclic spermidine (B129725) alkaloid. It has been isolated from the stem bark of plants belonging to the genus Oncinotis, specifically Oncinotis nitida Benth. and Oncinotis tenuiloba (Apocynaceae). This compound is often found alongside structurally related alkaloids such as iso-oncinotine and neo-oncinotine. The isolation of pure this compound from natural sources can be challenging, partly due to its co-occurrence with these isomers.

Research methodologies for the isolation of this compound typically involve extraction from the plant material. For instance, this compound and its isomers have been isolated from the stem bark of Oncinotis nitida. Another study reported the isolation of oncinotin-11-one and oncinotin-12-one from extracts of Oncinotis tenuiloba. Early isolation efforts of this compound from Oncinotis nitida were published in 1968. Despite attempts, crystallization of this compound proved difficult in some early studies, and samples often appeared to contain some iso-oncinotine by thin-layer chromatography (TLC). A method to obtain pure this compound from a natural mixture with neo-oncinotine involved treating the mixture with potassium tert-butoxide, which converted neo-oncinotine into iso-oncinotine while leaving this compound unchanged.

Advanced Spectroscopic and Analytical Approaches for this compound Structural Characterization in Research (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)

The structural characterization of this compound has relied heavily on advanced spectroscopic and analytical techniques. High-Resolution Mass Spectrometry (HRMS) is a key tool for determining the elemental composition and molecular weight of this compound, providing crucial information about its molecular formula. Mass spectrometry can also provide insights into the fragmentation pattern of the molecule, aiding in the identification of structural subunits.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is indispensable for elucidating the detailed structure of this compound. NMR provides information about the types of protons and carbons present, their chemical environments, and their connectivity within the molecule. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) are particularly valuable for establishing the complete carbon-carbon and carbon-heteroatom frameworks and for determining relative stereochemistry. For this compound, NMR data has been used to confirm the presence of specific functional groups and the macrocyclic lactam ring structure. Detailed spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and mass spectral fragmentation patterns, are critical for confirming the structure of isolated or synthesized this compound. For example, the absence of absorption for vinyl protons in the NMR spectrum of this compound was noted in early studies.

Methodologies for Determination of this compound's Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of chiral molecules like this compound is crucial for a complete structural characterization. Relative stereochemistry describes the spatial arrangement of stereocenters within a molecule relative to each other, while absolute stereochemistry defines the precise three-dimensional configuration (R or S) of each chiral center.

Methodologies for determining the absolute and relative stereochemistry of this compound have included spectroscopic methods and comparisons with compounds of known configuration. Circular Dichroism (CD) measurements have been employed to deduce the absolute configuration of this compound by relating its degradation products to compounds with established absolute configurations, such as (R)-(-)-N-methylconiine. This approach suggested an R configuration at a specific chiral center (C-17 in this compound).

NMR spectroscopy, particularly the analysis of coupling constants (³JHH and ³JCH) and Nuclear Overhauser Effects (NOE), can provide information about the relative stereochemistry by revealing spatial proximities between nuclei. Computational methods combined with NMR data can also be used to determine relative configurations by comparing calculated and experimental chemical shifts and coupling constants for different possible stereoisomers.

Although crystallization for X-ray analysis was initially difficult, X-ray crystallography is generally considered the most definitive method for determining both relative and absolute stereochemistry when suitable crystals can be obtained. In the absence of X-ray data for this compound itself, the absolute configuration has been confirmed through enantioselective total synthesis, where the synthesis is designed to build the molecule with a known stereochemistry at the chiral centers. The first chiral total synthesis of (-)-oncinotine, for example, utilized an enantiomerically pure starting material and confirmed the previously assigned absolute configuration.

Biosynthetic Pathways and Enzymology of Oncinotine

Proposed Biosynthetic Routes and Precursors to Oncinotine

The biosynthesis of polyamines, which are key precursors for this compound, is well-established in many organisms. The primary polyamines involved are putrescine, spermidine (B129725), and spermine (B22157). These compounds are derived from amino acids, primarily ornithine and arginine. Putrescine is a biogenic polyamine and a precursor of spermidine. It is formed via the decarboxylation of ornithine or by the decarboxylation of arginine followed by hydrolysis. Ornithine is a non-proteinogenic α-amino acid that plays a role in the urea (B33335) cycle and is a product of the action of arginase on L-arginine. Spermidine is a polyamine compound found in ribosomes and living tissues. Spermidine is synthesized by the addition of an aminopropyl group to putrescine, a reaction catalyzed by spermidine synthase, which utilizes decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl donor. Spermidine serves as a precursor of spermine. Spermine is a polyamine involved in cellular metabolism that is found in all eukaryotic cells. Spermine is subsequently formed by the addition of another aminopropyl group to spermidine, catalyzed by spermine synthase, also using dcSAM. The precursor for synthesis of spermine is the amino acid ornithine.

In the context of this compound, spermidine is a direct precursor, forming part of the macrocyclic lactam ring. The other major component is a fatty acid chain. Representative examples of macrocyclic spermidine alkaloids are the oncinotines, which contain a thirteen-membered lactam ring made up of spermidine and part of a C11 fatty acid. This suggests that the natural biosynthesis likely involves similar coupling and cyclization steps of activated spermidine and fatty acid derivatives. Synthetic approaches to this compound have involved assembling precursors from components like 2-allylpiperidine, a fatty acid (e.g., 9-decenoic acid), and diamines, followed by ring-closing metathesis or intramolecular lactamization to form the macrocycle.

Identification and Functional Characterization of Key Biosynthetic Enzymes Involved in this compound Formation

While the enzymes involved in the general polyamine biosynthesis pathway (ornithine decarboxylase (ODC), spermidine synthase, spermine synthase) are well-characterized in various organisms, the specific enzymes responsible for the later steps of this compound biosynthesis, particularly the linkage of the fatty acid to spermidine and the subsequent macrolactamization, are less extensively documented in the provided search results.

Based on the proposed biosynthetic route and synthetic strategies, key enzymatic activities would likely include:

Enzymes involved in the synthesis or modification of the fatty acid precursor: These enzymes would determine the length and any functional groups present in the fatty acid incorporated into this compound.

Enzymes catalyzing the conjugation of the fatty acid to spermidine: This could involve amide bond formation between an activated fatty acid derivative and one of the amino groups of spermidine.

Enzymes mediating the macrolactamization: This crucial step forms the large ring structure of this compound. It likely involves the activation of one end of the linear spermidine-fatty acid conjugate and nucleophilic attack by the amino group at the other end. Intramolecular lactamisation is a convenient procedure used to obtain polyazamacrolactams with different cycle size and different numbers of nitrogen atoms. Intramolecular lactamisation is based on aminolysis of bifunctional linear precursors.

Enzymes are fascinating biocatalysts that can accelerate remarkable transformations in nature, particularly in the biosynthetic pathways towards natural products. While some transformations require only a single enzyme, others are catalyzed by megasynthases that follow an assembly line logic. It is plausible that the enzymes involved in this compound biosynthesis could operate in a similar organized manner.

Genetic and Molecular Basis of this compound Biosynthesis in Producer Organisms

The genetic basis of this compound biosynthesis would involve the genes encoding the enzymes discussed above. Identifying these genes typically involves genomic or transcriptomic analysis of the producer organisms, Oncinotis nitida and Oncinotis tenuiloba. Gene clusters encoding enzymes involved in the biosynthesis of secondary metabolites are common in plants.

Characterization of these genes would involve techniques such as cloning, sequencing, gene expression analysis, and functional genomics to understand their role in this compound production. Studies on the biosynthesis of other alkaloids and plant natural products have successfully identified key biosynthetic genes and pathways using such molecular approaches.

Regulatory Mechanisms Governing this compound Production in Biological Systems

The production of secondary metabolites like this compound in plants is often subject to complex regulatory mechanisms. These mechanisms can respond to various internal and external cues, including developmental stage, environmental conditions, and interactions with other organisms. The accumulation and biosynthesis of bioactive molecules in a plant system are widely dependent on the availability of mineral elements in the soil. The concentration of minerals in the soil plays a vital role in secondary plant metabolism.

Potential regulatory layers governing this compound biosynthesis include:

Transcriptional regulation: The expression of biosynthetic genes can be controlled by transcription factors that respond to developmental or environmental signals.

Enzymatic regulation: The activity of key enzymes in the pathway can be modulated through allosteric regulation, post-translational modifications, or feedback inhibition by pathway intermediates or the final product. For example, in the biosynthesis of arginine from ornithine, the enzyme ornithine transcarbamylase (OTC) is suggested to be a regulatory target in the homeostasis of ornithine pools.

Substrate availability: The cellular concentrations of precursors like spermidine and the relevant fatty acid can influence the rate of this compound production.

Transport and compartmentalization: The movement of precursors, intermediates, and the final product within different cellular compartments can also play a regulatory role.

Understanding these regulatory mechanisms is crucial for potentially manipulating this compound production, for example, through metabolic engineering approaches.

Compound Table

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| Putrescine | 1045 |

| Spermidine | 1102 |

| Spermine | 1103 |

| Ornithine | 389 |

| Arginine | 6322 |

| S-adenosylmethionine (SAM) | 3475 |

| Decarboxylated S-adenosylmethionine (dcSAM) | 82308 |

Interactive Data Table: Polyamine Precursors and Their Amino Acid Origins

| Polyamine | Amino Acid Precursor(s) | Key Biosynthetic Enzyme(s) |

| Putrescine | Ornithine, Arginine | Ornithine decarboxylase (ODC) |

| Spermidine | Putrescine, SAM | Spermidine synthase, S-adenosylmethionine decarboxylase (AdoMetDC) |

| Spermine | Spermidine, SAM | Spermine synthase, S-adenosylmethionine decarboxylase (AdoMetDC) |

Chemical Synthesis Strategies for Oncinotine

Overview of Seminal Total Syntheses of Oncinotine and its Analogues

The initial forays into the synthesis of this compound were accomplished in racemic form by the research groups of Hesse and Schmid. acs.org These early syntheses were crucial in confirming the proposed structure of the natural product and laid the groundwork for future, more sophisticated approaches. Their strategies established the fundamental bond disconnections and showcased initial methods for constructing the large macrocyclic ring, providing valuable insights into the chemical reactivity and stability of the this compound framework.

Following these foundational racemic syntheses, attention turned towards the more challenging task of synthesizing enantiomerically pure this compound and its analogues. acs.org The synthesis of analogues has been driven by the desire to understand the structure-activity relationships of this class of alkaloids and to potentially develop derivatives with enhanced biological properties. nih.govmdpi.com These efforts have often involved modifying the length of the polyamine chain or altering the substitution on the piperidine (B6355638) ring, requiring adaptable and robust synthetic routes.

Enantioselective Total Synthesis Approaches and Methodologies Applied to this compound

The first enantioselective total synthesis of (–)-oncinotine in its natural form was a landmark achievement that unequivocally established its absolute configuration as 17R. acs.orgrsc.org This synthesis commenced from an enantiomerically pure starting material, (2S)-N-[(benzyloxy)carbonyl]-2-piperidineacetaldehyde, to set the crucial stereocenter. acs.orgacs.org

A key methodological feature of this approach was the use of a diastereoselective 1,3-dipolar cycloaddition to construct the chiral piperidine core. acs.orgacs.org Specifically, the reaction between 2,3,4,5-tetrahydropyridine 1-oxide and a chiral allyl ether, (3S)-3-[(tert-butyldiphenylsilyl)oxy]-4-methyl-1-pentene, allowed for the precise control of the stereochemistry that would ultimately become the C-17 center in the final this compound molecule. acs.org This successful synthesis not only provided access to the natural enantiomer but also validated the absolute configuration that had been previously proposed based on degradation studies and circular dichroism (CD) measurements. acs.org

Chiral Piperidine Synthesis : Creation of the key chiral aldehyde intermediate via diastereoselective nitrone 1,3-dipolar cycloaddition. acs.org

Chain Elongation : A Wittig condensation was used to append the long carbon chain to the piperidine fragment. acs.orgacs.org

Amide Coupling : The elongated piperidine moiety was coupled with the N-propyl-1,4-butanediamine segment to assemble the full linear precursor. acs.org

Macrocyclization : The final ring-closing step was accomplished via an intramolecular iminium ion cyclization. acs.orgrsc.org

Key Transformations and Macrocyclization Strategies in this compound Synthesis (e.g., Ring-Closing Metathesis, Iminium Cyclization)

The construction of the large, 17-membered macrocycle is the central challenge in this compound synthesis. Traditional macrocyclization methods often struggle with low yields due to competing intermolecular side reactions. apeiron-synthesis.com To overcome this, specific and efficient key transformations have been employed.

Iminium Cyclization: The most successful strategy reported for the enantioselective synthesis of this compound involves an intramolecular iminium ion cyclization. acs.orgrsc.org In this approach, a linear precursor containing both a secondary amine and an aldehyde is subjected to catalytic hydrogenation. This process serves a dual purpose: it removes protecting groups from the amine and reduces an alkene, leading to the in situ formation of a transient iminium ion. acs.orgacs.org Under high-dilution conditions, which favor intramolecular reactions, the nucleophilic amine attacks the electrophilic iminium ion, forging the final C-N bond to close the 17-membered ring. acs.org This tandem reaction cascade proved to be highly effective, proceeding in a single operation to furnish the protected this compound macrocycle. acs.orgacs.org

Ring-Closing Metathesis (RCM): While not the primary method used in the seminal enantioselective synthesis of this compound, Ring-Closing Metathesis (RCM) is a powerful and widely used strategy for the formation of macrocycles in modern organic synthesis. wikipedia.orgdrughunter.comorganic-chemistry.org RCM utilizes well-defined metal catalysts, typically ruthenium-based, to form a new carbon-carbon double bond between two terminal alkenes within a linear precursor, releasing ethylene (B1197577) as the only byproduct. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form rings of various sizes, including large macrocycles. apeiron-synthesis.comwikipedia.orgbroadinstitute.org In the context of this compound synthesis, an RCM approach would involve preparing a linear diene precursor and using a catalyst like the Grubbs catalyst to effect the ring closure, which would then require subsequent reduction of the newly formed double bond to yield the final saturated macrocycle.

| Strategy | Key Reaction | Bond Formed | Notable Features |

| Iminium Cyclization | Intramolecular reaction between an amine and an in situ formed iminium ion. | C-N | Performed under high dilution; tandem deprotection/cyclization sequence. acs.org |

| Ring-Closing Metathesis | Ruthenium-catalyzed intramolecular olefin metathesis. | C=C | High functional group tolerance; produces a volatile byproduct (ethylene). wikipedia.org |

Development of Novel Synthetic Methodologies Inspired by the this compound Structure

The pursuit of complex natural products like this compound often serves as a catalyst for the development of new synthetic methods and strategies that find broader applications in organic chemistry. nih.govresearchgate.netnih.gov The successful application of the intramolecular iminium ion cyclization to form a 17-membered ring in the this compound synthesis was a significant demonstration of this strategy's utility for constructing large, flexible macrocycles. acs.orgrsc.org While iminium ion cyclizations were known, their effective use in such a complex, large-ring system helped to solidify the approach as a reliable tool for macro-lactam synthesis.

Furthermore, the challenges associated with controlling stereochemistry and functional group manipulations in a molecule with multiple reactive sites, such as the spermidine (B129725) unit, have driven chemists to refine protecting group strategies and explore chemoselective reactions. The synthetic work on this compound contributes to the broader knowledge base required for the synthesis of other polyamine-containing natural products, a class of molecules with diverse and important biological activities. The intricate architecture of this compound continues to make it an attractive target for testing the limits of new synthetic methodologies, such as novel macrocyclization techniques or late-stage C-H functionalization reactions.

Biomimetic Synthesis Studies Related to this compound and its Structural Core

Biomimetic synthesis is a sub-discipline of organic synthesis that seeks to mimic nature's biosynthetic pathways to construct natural products in the laboratory. wikipedia.org This approach can often lead to highly efficient and elegant syntheses because it is inspired by the enzymatic processes that have evolved to produce these complex molecules. wikipedia.orgnih.gov

The biosynthesis of polyamine alkaloids like this compound is believed to involve the coupling of fatty acid or amino acid precursors with polyamines such as spermidine, followed by enzymatic cyclization and modification. For this compound, a plausible biogenetic hypothesis would involve the condensation of a piperidine-derived unit with spermidine and a long-chain fatty acid derivative, followed by an enzyme-mediated macrocyclization to form the characteristic 17-membered ring.

While the general principles of polyamine alkaloid biosynthesis are understood, specific biomimetic total syntheses of this compound have not been extensively reported in the literature. The development of a laboratory synthesis that closely mimics the proposed biosynthetic pathway remains an area for future investigation. Such a study would likely involve exploring enzyme-catalyzed or enzyme-inspired reactions to achieve the key bond-forming and ring-closing steps, potentially offering a more convergent and stereocontrolled route to this complex natural product.

Molecular and Cellular Mechanisms of Action of Oncinotine

Identification of Putative Molecular Targets and Binding Interactions of Oncinotine

No information available.

Elucidation of this compound's Influence on Cellular Signaling Pathways (e.g., receptor modulation, enzyme inhibition)

No information available.

Investigation of this compound's Impact on Fundamental Cellular Processes (e.g., cell growth, proliferation, differentiation at a basic research level)

No information available.

Mechanistic Studies of this compound at the Subcellular Level and Organelle Function

No information available.

Structure Activity Relationship Sar Studies and Analogue Design of Oncinotine

Principles for the Rational Design of Oncinotine Analogues and Derivatives for Research

Rational design of this compound analogues and derivatives for research is guided by the understanding of its core structure and the features critical for its biological activity ontosight.ai. The pyrido(1,2-e)(1,5)diazacycloheptadecin ring system, the aminobutyl side chain, and the (R)-stereochemistry are key elements to consider ontosight.ai. Modifications can focus on varying the macrocyclic lactam ring size, altering the polyamine linker (spermidine or spermine), or modifying side chains to probe interactions with biological targets researchgate.netsoton.ac.uk. The aim is to identify structural features that enhance or diminish desired biological responses oncodesign-services.com. For instance, studies on polyamine conjugates, including macrolactam spermidine (B129725) alkaloids like this compound, have explored variations in the cationic moiety and the length of lipid chains to understand their impact on activity, such as in the context of inhibiting trypanothione (B104310) reductase or acting as transfection agents soton.ac.uk.

Systematic Chemical Modification of the this compound Scaffold and Corresponding Changes in Biological Activity at a Molecular/Cellular Level

Systematic chemical modification of the this compound scaffold involves targeted alterations to specific parts of the molecule to observe the resulting changes in biological activity. This can include modifications to the macrocyclic ring, the pendant aminobutyl group, or other functional groups. While specific detailed data on this compound scaffold modifications and their direct impact on molecular/cellular activity were not extensively detailed in the provided search results, the general principle of chemical modification of natural products and polyamine conjugates highlights the strategies employed soton.ac.ukfrontiersin.orgnih.gov. For example, modifications to polyamine linkers and lipid chains in related compounds have been shown to influence their interaction with biological targets like trypanothione reductase soton.ac.uk. Chemical modification is a common strategy to improve or change the biological activities of natural products frontiersin.orgnih.gov.

Computational and Chemoinformatic Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking, Machine Learning Applications)

Computational and chemoinformatic approaches play a significant role in modern SAR analysis, complementing experimental studies oncodesign-services.comdovepress.com. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and machine learning can be applied to this compound and its analogues to predict biological activity based on structural features oncodesign-services.comdovepress.comnih.govfrontiersin.orgmdpi.com.

QSAR models aim to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and biological activity nih.govmdpi.com. By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new, untested analogues oncodesign-services.comnih.gov.

Molecular docking is used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a target protein frontiersin.orgtbzmed.ac.ir. This provides insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target site, helping to understand the molecular basis of activity and guiding the design of improved binders frontiersin.orgmdpi.comtbzmed.ac.ir.

Machine learning techniques are increasingly used in SAR analysis to build predictive models from experimental data oncodesign-services.comdeepblock.netsynspective.comiceye.comarxiv.orgdata.csiro.au. These models can identify complex relationships between structural features and biological activity that might not be apparent through traditional methods oncodesign-services.comarxiv.org. Computational methods can also be used to characterize SAR microenvironments and explore SAR transfer between different compound series dovepress.comnih.govdovepress.com.

While specific computational studies focused solely on this compound were not detailed, these methods are broadly applicable to the SAR analysis of diverse chemical scaffolds, including complex natural products like this compound dovepress.comnih.govfrontiersin.orgmdpi.comtbzmed.ac.irnih.gov.

Synthesis and Application of this compound Derivatives as Chemical Probes for Biological Systems

This compound derivatives can be synthesized and applied as chemical probes to investigate specific biological processes or targets opentargets.orgle.ac.ukpromega.comnih.gov. Chemical probes are small molecules designed to selectively interact with a biological target, allowing researchers to study the target's function in complex biological systems opentargets.orgle.ac.ukpromega.comnih.gov. They are valuable tools for target validation and understanding biological mechanisms le.ac.ukpromega.com.

The synthesis of this compound and its analogues involves complex organic chemistry, including macrocycle formation mdpi.comresearchgate.netrsc.org. The first chiral synthesis of (-)-oncinotine, for instance, involved a 17-membered ring formation via iminium cyclization researchgate.net.

Once synthesized, this compound derivatives can be functionalized with tags such as fluorophores, photoreactive groups, or biotin (B1667282) to facilitate their detection, isolation, or immobilization when interacting with biological targets le.ac.uk. These tagged derivatives can be used in various biological assays to:

Identify and validate molecular targets.

Study protein-ligand interactions.

Investigate the cellular localization and trafficking of the target.

Modulate target activity to understand its role in cellular pathways.

The development of high-quality chemical probes requires careful design, synthesis, and validation to ensure selectivity and target engagement in biological systems opentargets.orgpromega.com.

Ecological and Biological Roles of Oncinotine in Source Organisms

Proposed Biological Function of Oncinotine in Oncinotis Species

The presence of this compound in Oncinotis species suggests a multifaceted defensive and interactive strategy. The proposed biological functions are largely based on the known ecological roles of alkaloids in the plant kingdom. florajournal.comescientificpublishers.comresearchgate.net

Chemical Defense: The primary and most widely accepted role of plant alkaloids is as a defense mechanism against herbivores and pathogens. florajournal.comresearchgate.netlibretexts.orgnih.govyoutube.com Alkaloids are often toxic or impart a bitter taste, deterring feeding by a wide range of organisms, from insects to mammals. libretexts.orgtandfonline.com It is highly probable that this compound serves a similar protective function in Oncinotis plants. The complex structure of this macrocyclic alkaloid could interfere with various physiological processes in herbivores, acting as a neurotoxin or disrupting metabolic pathways. escientificpublishers.com This chemical defense would provide a significant survival advantage by minimizing tissue damage from herbivory. florajournal.comwikipedia.org

Allelopathy: Allelopathy is the phenomenon where one plant influences the growth of another through the release of chemical compounds. tandfonline.comfrontiersin.org Many alkaloids have been identified as allelochemicals, capable of inhibiting seed germination and seedling growth of competing plant species. tandfonline.comresearchgate.netresearchgate.net this compound may be released into the soil through root exudation or the decomposition of plant litter, thereby creating a chemical barrier that reduces competition for essential resources like water, nutrients, and light. While specific studies on the allelopathic effects of this compound are not available, the general activity of alkaloids in plant-plant interactions supports this as a plausible function. researchgate.netnih.gov

Signaling Molecules: Plant secondary metabolites can also function as signaling molecules in various biological interactions. mdpi.com While less commonly documented for alkaloids compared to other compounds, it is conceivable that this compound could play a role in mediating interactions with symbiotic microorganisms or in priming the plant's own defense responses. The release of specific chemical cues can attract beneficial organisms or signal the presence of a threat to other parts of the plant. mdpi.com However, the role of alkaloids as signaling molecules is an emerging area of research, and the involvement of this compound in such processes remains speculative.

Table 1: Proposed Biological Functions of this compound in Oncinotis Species This table is based on the general functions of plant alkaloids and represents hypothesized roles for this compound due to a lack of direct experimental evidence.

| Proposed Function | Mechanism of Action | Potential Ecological Advantage for Oncinotis |

| Chemical Defense | Toxicity or feeding deterrence to herbivores and pathogens. florajournal.comlibretexts.org | Reduced tissue loss, increased survival and reproductive success. wikipedia.org |

| Allelopathy | Inhibition of germination and growth of competing plants. tandfonline.comresearchgate.net | Reduced competition for resources, dominance in the plant community. |

| Signaling Molecule | Mediation of interactions with other organisms or internal plant communication. mdpi.com | Enhanced defense priming, attraction of beneficial symbionts. |

Chemical Ecology of this compound and its Interactions within Natural Ecosystems

The chemical ecology of this compound encompasses its interactions with other organisms and the abiotic environment, shaping the community structure and ecological dynamics of its habitat. As a secondary metabolite, this compound is a key player in a complex web of chemically-mediated relationships.

The deterrent properties of this compound against generalist herbivores likely influence the feeding patterns of local fauna, contributing to the plant's ability to thrive in ecosystems with high herbivore pressure. researchgate.netnih.gov The evolution of such a potent chemical defense is a classic example of the co-evolutionary arms race between plants and the animals that consume them. florajournal.com

Furthermore, the potential allelopathic nature of this compound could impact the local plant community. By suppressing the growth of competitors, Oncinotis species may be able to establish and maintain a dominant presence in their environment. nih.gov The extent of this influence would depend on factors such as the concentration of this compound released, its persistence in the soil, and the susceptibility of neighboring plant species.

It is important to note that the ecological role of a chemical compound is context-dependent and can be influenced by various abiotic factors such as soil pH, temperature, and moisture, which can affect its stability and bioavailability in the environment.

Table 2: Summary of Research Findings on the Ecological Roles of Plant Alkaloids (Applicable by inference to this compound) This table summarizes general findings from the literature on plant alkaloids, as direct research on the chemical ecology of this compound is not currently available.

| Research Area | General Findings for Plant Alkaloids | Potential Implication for this compound |

| Herbivore Deterrence | Alkaloids are effective feeding deterrents and toxins against a broad range of insects and vertebrates. researchgate.netlibretexts.orgyoutube.com | This compound likely protects Oncinotis species from being eaten by many animals. |

| Pathogen Inhibition | Many alkaloids exhibit antimicrobial and antifungal properties. nih.gov | This compound may contribute to the disease resistance of Oncinotis plants. |

| Allelopathic Effects | Certain alkaloids released from roots or decaying leaves inhibit the growth of nearby plants. tandfonline.comresearchgate.netresearchgate.net | This compound could help Oncinotis plants outcompete their neighbors for resources. |

| Trophic Interactions | Some specialist insects can sequester plant alkaloids for their own defense against predators. | It is possible that some insects have evolved to utilize this compound for their own protection. |

Advanced Research Methodologies and Future Directions in Oncinotine Studies

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Oncinotine Research

The integration of omics technologies, such as metabolomics and proteomics, holds significant promise for elucidating the complex biological effects and pathways influenced by this compound. While direct studies specifically linking this compound research with these technologies are not extensively documented in the provided search results, the broader application of omics in understanding biological systems and the impact of chemical compounds provides a strong rationale for their future integration.

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, can reveal insights into cellular metabolism and its alterations in response to external factors, including the presence of a bioactive compound like this compound. By analyzing the metabolic profile of cells or organisms treated with this compound, researchers could potentially identify metabolic pathways affected by the alkaloid, providing clues about its mechanism of action or biological targets. Metabolomic profiling can track changes in metabolism and potentially gauge treatment response over time.

Proteomics, the comprehensive study of proteins, can provide information on protein expression levels, post-translational modifications, and protein-protein interactions within a biological system. Applying proteomics to this compound research could help identify specific proteins or protein networks that interact with this compound or whose activity is modulated by the compound. Functional proteomics, in particular, is a promising technique for identifying biomarkers and therapeutic targets.

The integration of multi-omics data, combining insights from metabolomics, proteomics, and potentially genomics or transcriptomics, offers a more holistic view of the biological impact of a compound. This systems biology approach can help untangle the intricate molecular mechanisms underlying cellular responses. For this compound, a multi-omics approach could potentially reveal interconnected changes at the genetic, transcriptomic, proteomic, and metabolomic levels, providing a deeper understanding of its biological activities and identifying potential molecular targets or pathways for further investigation. Integrating data from different omics scales allows for a better understanding of how interactions affect biological systems.

Emerging Synthetic and Biosynthetic Strategies for Accessing this compound and its Complex Analogues

The structural complexity of this compound and its analogues presents significant challenges and opportunities for synthetic organic chemistry. Historically, synthetic efforts towards this compound and related macrocyclic spermidine (B129725) alkaloids have employed various strategies to construct their unique ring systems and incorporate the correct stereochemistry.

Early synthetic approaches to racemic and enantioselective this compound have been reported, often involving the formation of the macrocyclic lactam ring as a key step. Strategies have included intermolecular cyclization reactions and approaches utilizing chiral auxiliaries or asymmetric catalysis to control stereochemistry. Ring-closing metathesis (RCM) has emerged as an efficient method for constructing the macrocyclic ring in the synthesis of this compound and neothis compound. This approach involves assembling appropriate diene precursors and using catalysts like Grubbs catalyst to facilitate ring closure.

Emerging synthetic strategies may focus on developing more convergent, efficient, and stereoselective routes. Catalysis-based approaches, including asymmetric hydrogenation and metal-catalyzed cross-coupling reactions, are becoming increasingly important in the synthesis of complex molecules. For instance, the enantioselective synthesis of isothis compound (B1201000) has been achieved using a catalysis-based approach involving iron-catalyzed alkyl-aryl cross-coupling and heterogeneous asymmetric hydrogenation. Future synthetic efforts could explore novel catalytic methods, flow chemistry techniques for improved efficiency and scalability, and the development of diversity-oriented synthesis strategies to generate libraries of this compound analogues for structure-activity relationship studies. Solid-phase synthesis is another strategy that has been explored for polyamine conjugates and could potentially be adapted for generating this compound derivatives.

From a biosynthetic perspective, this compound belongs to the class of polyamine alkaloids, which are derived from polyamines like spermidine. Studies on the biosynthesis of related alkaloids have utilized isotopic labeling to understand the origin of carbon skeletons. Future directions in understanding this compound biosynthesis could involve identifying the specific enzymes and genetic pathways involved in its production in Oncinotis species. This knowledge could potentially lead to engineered biosynthesis for sustainable production or the generation of novel analogues through synthetic biology approaches.

New Directions in Molecular Target Identification and Validation for this compound

Identifying and validating the specific molecular targets of this compound is crucial for understanding its biological activities and developing it as a potential therapeutic agent. Research suggests that this compound and similar compounds may interact with enzymes, receptors, and other biomolecules nih.gov. While specific targets for this compound are not detailed in the provided search results, general methodologies for molecular target identification and validation can be applied.

Functional proteomics, as mentioned earlier, can be employed to identify proteins that bind to this compound or whose activity is modulated by the compound. Techniques such as activity-based protein profiling (ABPP) could potentially be used to identify enzyme targets. Affinity chromatography with immobilized this compound could also be used to pull down interacting proteins from cell lysates.

Beyond direct binding studies, phenotypic screening approaches can provide insights into the biological pathways affected by this compound, indirectly suggesting potential targets. If this compound shows activity in specific cellular assays (e.g., related to oncology as suggested by its potential applications nih.gov), further investigation into the pathways involved in those phenotypes can lead to target hypotheses.

Validation of identified targets is a critical subsequent step. This can involve a combination of biochemical, cellular, and in vivo studies. Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the suspected target gene and observe if the effect of this compound is abrogated. Overexpression of the target protein can also be used to confirm a direct interaction or functional relationship. Biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity between this compound and a putative target protein.

Given the structural similarity of this compound to other polyamine-derived compounds, exploring its interaction with polyamine transporters, metabolizing enzymes, or polyamine-binding sites on macromolecules like DNA or RNA could represent a fruitful direction for target identification.

Innovative Analytical Platforms and High-Throughput Screening Methodologies for this compound Research

Innovative analytical platforms and high-throughput screening (HTS) methodologies are essential for accelerating the discovery and characterization of this compound's biological activities and potential applications.

Traditional analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been fundamental in the structural elucidation and characterization of this compound and its synthetic intermediates. Advanced MS techniques, such as high-resolution mass spectrometry and hyphenated techniques like LC-MS/MS, offer increased sensitivity and specificity for detecting and quantifying this compound and its metabolites in complex biological matrices. Electrospray ionization mass spectrometry has been particularly helpful in analyzing polar, water-soluble polyamine derivatives.

High-throughput screening (HTS) is a powerful approach for rapidly evaluating large libraries of compounds for a specific biological activity or interaction. While specific HTS campaigns for this compound are not detailed, the principles of HTS are highly applicable to its research. HTS can be used to screen this compound against a wide range of biological targets (e.g., enzyme panels, cell-based assays) to identify potential activities. This can help prioritize research directions and identify novel therapeutic opportunities. Automated liquid handling systems, robotic workstations, and sensitive plate readers are key components of HTS platforms.

Innovative analytical platforms are also being integrated into HTS workflows. High-throughput mass spectrometry (HT-MS) allows for label-free screening and can provide rich, high-resolution data on enzymatic reactions and cellular metabolites at scale. This could be particularly useful for studying the metabolic effects of this compound or identifying enzymatic targets. High-throughput electrophysiology platforms are available for studying ion channels, which are important drug targets.

Developing miniaturized assays and utilizing advanced data analysis techniques, including machine learning and artificial intelligence, are also crucial for maximizing the efficiency and insights gained from HTS and innovative analytical platforms in this compound research.

Unexplored Research Potential and Broader Academic Impact of this compound Studies

This compound, as a complex natural product with a unique structure, possesses significant unexplored research potential and the capacity for broader academic impact. Its potential biological activities, particularly in areas like oncology, warrant further in-depth investigation nih.gov.

One area of unexplored potential lies in a more thorough investigation of its mechanism of action at the molecular and cellular levels. While potential interactions with biomolecules are suggested, a detailed understanding of the specific pathways and processes it influences is needed nih.gov. This could involve comprehensive studies using the omics technologies and target identification strategies discussed earlier.

The potential of this compound as a lead compound for drug discovery is another significant area. Its unique macrocyclic structure and the presence of polyamine moieties could confer novel pharmacological properties. Further medicinal chemistry efforts focused on synthesizing and evaluating analogues with modified structures could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. Diversity-oriented synthesis could play a key role in exploring the chemical space around the this compound scaffold.

Beyond potential therapeutic applications, this compound can serve as a valuable tool for basic research. As a natural product, its interaction with biological systems can provide insights into fundamental cellular processes or the function of specific biomolecules. For example, if this compound is found to interact with a particular enzyme or transporter, it could be used as a chemical probe to study the biology of that target.

Q & A

Q. What are the best practices for presenting contradictory data in this compound research publications?

- Answer : Use transparent reporting :

- Supplemental tables : Provide raw data for independent verification.

- Discussion section : Contrast findings with prior studies (e.g., Hou et al. vs. Lovell et al. synthesis yields) .

- Limitations : Acknowledge methodological constraints (e.g., low sample size in pharmacokinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.